L-alpha-Acetyl-N,N-dinormethadol
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Overview
Description
DINOR-LAAM, also known as levo-alpha-acetyl-N,N-dinormethadol, is a metabolite of levo-alpha-acetylmethadol. It is a synthetic opioid agonist used primarily in the treatment of opioid dependence. DINOR-LAAM is known for its long duration of action and is more potent than its parent compound, levo-alpha-acetylmethadol .
Preparation Methods
DINOR-LAAM is synthesized through the N-demethylation of levo-alpha-acetylmethadol. The process involves the use of cytochrome P450 enzymes, particularly CYP3A4, which catalyze the sequential N-demethylation of levo-alpha-acetylmethadol to nor-LAAM and then to DINOR-LAAM . Industrial production methods typically involve the use of human liver microsomes or cDNA-expressed cytochrome P450 enzymes to facilitate this conversion .
Chemical Reactions Analysis
DINOR-LAAM undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of various metabolites.
Reduction: Involves the reduction of ketone groups to alcohols.
Substitution: Involves the replacement of functional groups with other substituents.
Common reagents used in these reactions include cytochrome P450 inhibitors like troleandomycin and ketoconazole, which help study the metabolic pathways . The major products formed from these reactions are nor-LAAM and other demethylated metabolites .
Scientific Research Applications
DINOR-LAAM has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving opioid metabolism and pharmacokinetics.
Biology: Studied for its effects on opioid receptors and its role in opioid dependence treatment.
Medicine: Used in clinical research to understand its efficacy and safety in treating opioid dependence.
Industry: Employed in the development of new opioid agonists and antagonists for therapeutic use
Mechanism of Action
DINOR-LAAM exerts its effects by acting as an agonist at the mu-opioid receptors. It binds to these receptors, leading to the activation of G-protein-coupled pathways that modulate synaptic transmission. This results in analgesic effects and suppression of opioid withdrawal symptoms . The compound undergoes extensive first-pass metabolism, with its metabolites being more potent than the parent drug .
Comparison with Similar Compounds
DINOR-LAAM is similar to other synthetic opioids like methadone and levo-alpha-acetylmethadol. it is unique due to its longer duration of action and higher potency. Similar compounds include:
Methadone: A synthetic opioid used for pain management and opioid dependence treatment.
Levo-alpha-acetylmethadol: The parent compound of DINOR-LAAM, used in opioid dependence treatment.
Nor-LAAM: An intermediate metabolite in the conversion of levo-alpha-acetylmethadol to DINOR-LAAM
DINOR-LAAM’s uniqueness lies in its prolonged activity and higher potency compared to its parent compound and other similar opioids .
Properties
CAS No. |
54276-34-5 |
---|---|
Molecular Formula |
C21H27NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
[(3S,6S)-6-amino-4,4-diphenylheptan-3-yl] acetate |
InChI |
InChI=1S/C21H27NO2/c1-4-20(24-17(3)23)21(15-16(2)22,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,16,20H,4,15,22H2,1-3H3/t16-,20-/m0/s1 |
InChI Key |
FYQILXMAOLDNOY-JXFKEZNVSA-N |
Isomeric SMILES |
CC[C@@H](C(C[C@H](C)N)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
SMILES |
CCC(C(CC(C)N)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
Canonical SMILES |
CCC(C(CC(C)N)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
54276-34-5 | |
Synonyms |
1 alpha-acetyldinormethadol 1 alpha-acetyldinormethadol maleate 1 alpha-acetyldinormethadol maleate, (R*,R*)-(+-)-isomer 1 alpha-acetyldinormethadol maleate, (S-(R*,R*))-isomer 1 alpha-acetyldinormethadol, (-)-(S-(R*,R*))-isomer 1 alpha-acetyldinormethadol, (R-(R*,R*))-isomer 1 alpha-acetyldinormethadol, hydrochloride, (S-(R*,R*))-isomer dinor-LAAM dinorLAAM DNLAAM l-alpha-dinoracetylmethadol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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